

Technical Guide: GC-MS Fragmentation & Profiling of 2-(5-Bromo-2-methylbenzyl)thiophene

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Compound of Interest

Compound Name: 2-(5-Bromo-2-methylbenzyl)thiophene

Cat. No.: B8091286

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Executive Summary

2-(5-Bromo-2-methylbenzyl)thiophene (CAS: 1823462-28-7) is a key building block comprising a thiophene ring linked via a methylene bridge to a trisubstituted benzene ring. Its analysis is critical for monitoring the quality of early-stage SGLT2 inhibitor synthesis.

This guide characterizes the molecule's Electron Ionization (EI) fragmentation pattern, identifying three primary diagnostic pathways: benzylic cleavage (yielding thienyl and substituted benzyl cations) and de-bromination. It compares these signatures against common process impurities (e.g., des-bromo analogs) to establish a robust identification protocol.

Chemical Identity & Properties

| Property | Detail |
|-------------------------|---|
| Chemical Name | 2-(5-Bromo-2-methylbenzyl)thiophene |
| Molecular Formula | C ₁₂ H ₁₁ BrS |
| Molecular Weight | 267.19 g/mol |
| Monoisotopic Mass | 265.976 (⁷⁹ Br), 267.974 (⁸¹ Br) |
| Key Structural Features | Thiophene ring, Methylene linker, Aryl Bromide, Aryl Methyl group |

Experimental Protocol

To replicate the fragmentation patterns described below, the following GC-MS methodology is recommended. This protocol ensures sufficient resolution of regioisomers and stable ionization.

GC-MS Method Parameters

- System: Agilent 7890/5977 or equivalent Single Quadrupole GC-MS.
- Column: Agilent J&W DB-5ms (30 m × 0.25 mm, 0.25 μm film) or equivalent (5% phenylmethylpolysiloxane).
- Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
- Inlet: Splitless mode (1 μL injection), 280°C.
- Oven Program:
 - Initial: 60°C for 1 min.
 - Ramp 1: 20°C/min to 200°C.
 - Ramp 2: 10°C/min to 300°C (Hold 5 min).
- Ion Source (EI): 230°C, 70 eV electron energy.
- Transfer Line: 280°C.

- Scan Range: m/z 40–400.

Fragmentation Pattern Analysis

The mass spectrum of **2-(5-Bromo-2-methylbenzyl)thiophene** is dominated by cleavage at the weak benzylic C-C bonds and the stability of the resulting aromatic cations.

Molecular Ion Cluster (M⁺)

- m/z 266 and 268: The molecular ion appears as a distinct doublet with a near 1:1 intensity ratio, characteristic of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).
- Stability: The M⁺ peak is of moderate intensity, indicating the molecule is relatively stable under EI conditions but prone to fragmentation at the methylene bridge.

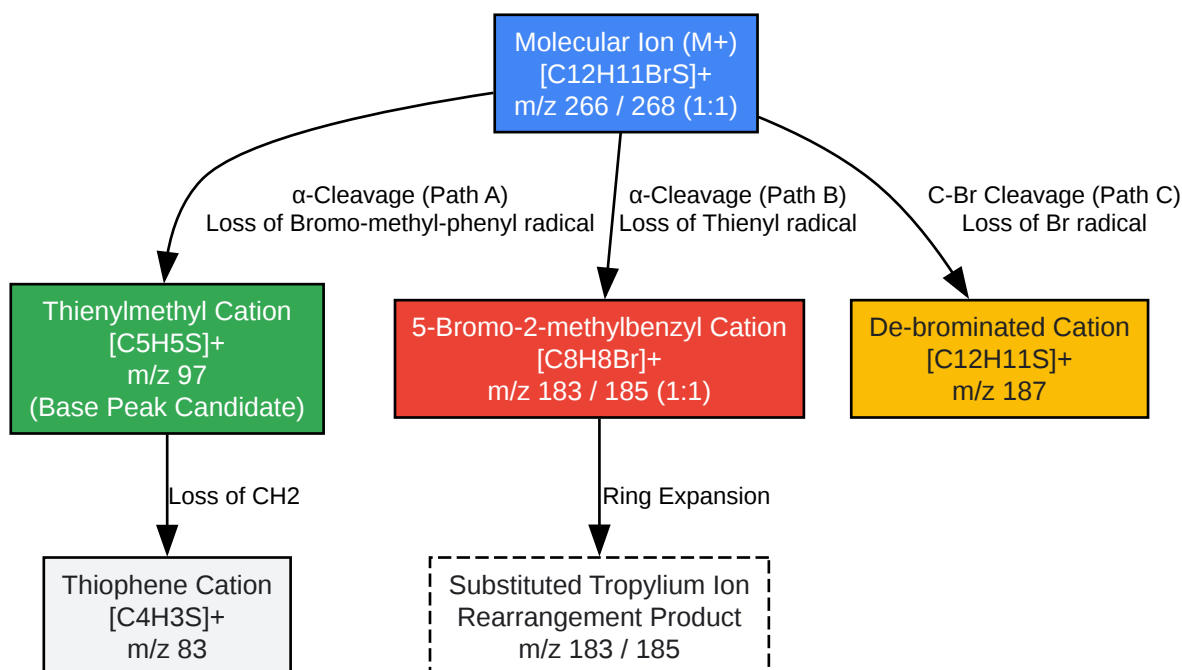
Primary Fragmentation Pathways

The molecule fragments primarily through three mechanisms:

- Path A: Formation of Thienylmethyl Cation (α-Cleavage)
 - Cleavage of the bond between the methylene linker and the phenyl ring.
 - Fragment:m/z 97 (Thiophen-2-ylmethyl cation).
 - Mechanism: The positive charge is stabilized by the sulfur atom in the thiophene ring. This is often the Base Peak (100% abundance) in benzylthiophene derivatives due to the high stability of the thienylcarbenium ion.
- Path B: Formation of Substituted Benzyl Cation
 - Cleavage of the bond between the methylene linker and the thiophene ring.
 - Fragment:m/z 183 and 185 (5-Bromo-2-methylbenzyl cation).[\[4\]](#)[\[5\]](#)
 - Mechanism: This ion retains the bromine atom, preserving the 1:1 isotope pattern. It frequently rearranges to a substituted tropylium ion (bromo-methyl-tropylium), further stabilizing the fragment.

- Path C: De-bromination
 - Homolytic cleavage of the C-Br bond.[4]
 - Fragment:m/z 187 ([M – Br]⁺).
 - Mechanism: Loss of the bromine radical (79/81 Da) yields the cation C₁₂H₁₁S⁺. This peak is distinct because it lacks the bromine isotope pattern, appearing as a singlet (with associated ¹³C satellites).

Fragmentation Pathway Diagram



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Figure 1: Proposed EI fragmentation pathways for **2-(5-Bromo-2-methylbenzyl)thiophene**. The m/z 97 and m/z 183/185 ions are the primary diagnostic markers.

Comparative Profiling (Product Performance)

In drug development, distinguishing the target intermediate from regioisomers and starting materials is vital.[1] The table below compares the mass spectral performance of the target against common alternatives.

Diagnostic Comparison Table

| Compound | Molecular Ion (M ⁺) | Base Peak (Typical) | Key Diagnostic Ions | Distinction Strategy |
|---|---------------------------------|---------------------|---|--|
| Target: 2-(5-Bromo-2-methylbenzyl)thiophene | 266/268 (1:1) | 97 or 183 | 183/185 (Br-Benzyl), 187 (Des-Br), 97 (Thienyl) | Look for m/z 97 + 183/185 doublet. |
| Impurity A: Des-bromo analog (2-(2-methylbenzyl)thiophene) | 188 | 97 | 105 (Methylbenzyl), 91 (Tropylium) | Absence of Br isotopes. M ⁺ shifts to 188. |
| Impurity B: Regioisomer (3-(5-Bromo-2-methylbenzyl)thiophene) | 266/268 (1:1) | 97 | 183/185, 187 | MS spectrum is nearly identical. Must use Retention Time. 3-isomers typically elute slightly later on non-polar columns. |
| Precursor: 5-Bromo-2-methylbenzyl chloride | 218/220/222 | 183 | 183/185 (M-Cl), 104 | Absence of m/z 97. Distinct Cl isotope pattern in M ⁺ . |

Performance Insight

- Resolution Power: GC-MS provides high specificity for this molecule primarily through the m/z 97 ion (confirming the thiophene-CH₂ moiety) combined with the m/z 183/185 doublet (confirming the specific brominated aromatic ring).

- Isomer Differentiation: While MS alone struggles to differentiate the 2-thienyl and 3-thienyl isomers (both produce m/z 97), the target 2-isomer is synthetically favored in the standard Canagliflozin route. If isomer contamination is suspected, rely on the chromatographic retention time (RT) established in the protocol section, as the 2-substituted thiophene typically has a lower boiling point and elutes earlier than the 3-isomer due to steric shielding.

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